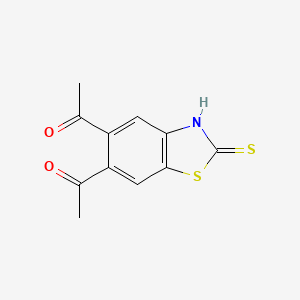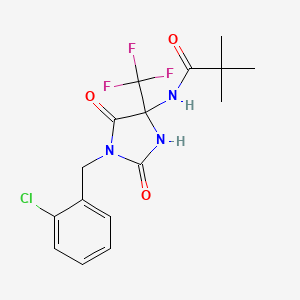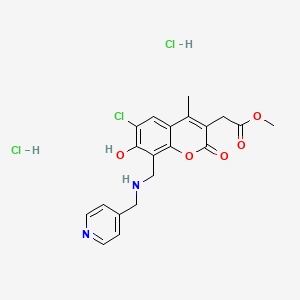
1,1'-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) is a chemical compound with a complex structure that includes a benzothiazole ring system
Méthodes De Préparation
The synthesis of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzothiazole derivatives with ethanone compounds under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) include other benzothiazole derivatives and sulfur-containing heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) lies in its specific functional groups and the resulting properties.
Propriétés
Numéro CAS |
920980-64-9 |
|---|---|
Formule moléculaire |
C11H9NO2S2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
1-(6-acetyl-2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H9NO2S2/c1-5(13)7-3-9-10(16-11(15)12-9)4-8(7)6(2)14/h3-4H,1-2H3,(H,12,15) |
Clé InChI |
DXBBVXYIIOSKNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1C(=O)C)SC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)



![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)

